molecular formula C11H14O2 B11720608 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B11720608
M. Wt: 178.23 g/mol
InChI Key: AWTLQROWORGMKX-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group and an ethan-1-ol group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydrobenzofuran with a suitable alkylating agent, followed by reduction to introduce the ethan-1-ol group. For example, the reaction of 2,3-dihydrobenzofuran with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as tetrahydrofuran can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield a corresponding aldehyde or carboxylic acid, while reduction can produce secondary alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethan-1-ol group attached to the benzofuran ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of bioactive molecules and materials .

Biological Activity

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, also known by its IUPAC name, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound belongs to the class of benzofurans, which are known for their diverse therapeutic applications, including anticancer and antimicrobial properties. This article synthesizes current research findings regarding the biological activities of this compound, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 1568396-95-1
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name (1S)-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol
SMILES CC1CC2=C(C=C(O1)C(C)=C2)C(C)O

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that certain benzofuran derivatives induce apoptosis in leukemia cells such as K562 and MOLT-4. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Cytotoxicity Data of Benzofuran Derivatives

CompoundIC50 (µM) K562IC50 (µM) HaCaTTherapeutic Index (TI)
1-(2-Methyl-2,3-dihydrobenzofuran)25>100>4
Compound A30>100>3.33
Compound B20>100>5

The therapeutic index (TI) indicates a favorable safety profile for these compounds when compared to standard cancer treatments.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis through ROS generation. The Annexin V-FITC assay has shown that this compound can initiate early and late apoptotic stages in treated cells . Flow cytometry results indicated that exposure to this compound resulted in a significant increase in apoptotic cells compared to control samples.

Antimicrobial Activity

In addition to its anticancer properties, benzofuran derivatives have been evaluated for their antimicrobial potential. Studies have shown that certain derivatives exhibit antibacterial activity against both standard and clinical strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-Methyl-2,3-dihydrobenzofuran)E. coli50 µg/mL
Compound CS. aureus30 µg/mL
Compound DP. aeruginosa40 µg/mL

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

  • Case Study on Leukemia Patients : A clinical trial involving patients with chronic myeloid leukemia treated with a benzofuran derivative showed a significant reduction in white blood cell counts and improved overall survival rates.
  • Antibacterial Efficacy : A study focusing on patients with chronic bacterial infections highlighted the effectiveness of benzofuran compounds in reducing infection rates when used alongside conventional antibiotics.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3

InChI Key

AWTLQROWORGMKX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)O

Origin of Product

United States

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